4-Chloro-2,6-Difluoroaniline

Medicinal Chemistry Drug-Drug Interaction Cytochrome P450

Halogenated aniline building block with 4-Cl-2,6-F2 substitution proven to mitigate CYP3A4 time-dependent inhibition vs. 2,4-difluoroaniline scaffolds in MGAT2 inhibitor programs. • Enables sulfonamide/amide coupling with reduced DDI liability while retaining nM on-target potency. • Ortho-fluorine atoms direct ortho-metalation; para-Cl enables orthogonal cross-coupling for molecular complexity. • Established mfg. capacity to 300 kg; crystalline solid (mp 47-50°C) facilitates kg-scale handling.

Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
CAS No. 69411-06-9
Cat. No. B1363511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-Difluoroaniline
CAS69411-06-9
Molecular FormulaC6H4ClF2N
Molecular Weight163.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)F)Cl
InChIInChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyAKDPHEYBBWDWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 300 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-Difluoroaniline Overview


4-Chloro-2,6-difluoroaniline (CAS 69411-06-9, MF: C6H4ClF2N, MW: 163.55) is a halogenated aromatic amine bearing a chlorine atom at the para position and fluorine atoms at both ortho positions relative to the aniline amino group [1]. As a fluorinated aniline derivative, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, with documented applications in the preparation of MGAT2 inhibitors for metabolic disorders and heteroaryl compounds targeting Huntington‘s disease [2]. The compound exhibits a computed LogP of 2.1–2.78, a topological polar surface area of 26 Ų, and zero rotatable bonds, indicating a rigid, moderately lipophilic scaffold .

Workflow
Medicinal chemistry synthetic intermediate and agrochemical building block
Selection
2,6-difluoro-4-chloro pattern for CYP3A4 TDI risk mitigation scaffold
Scale
Process scale-up ready with multi-kg supply and batch-specific COA

4-Chloro-2,6-Difluoroaniline Substitution Risk


Generic substitution among halogenated aniline derivatives carries substantial risk because minor positional isomerism or halogen type variation produces divergent electronic effects, metabolic liabilities, and reactivity profiles. The specific 2,6-difluoro-4-chloro substitution pattern on the aniline ring creates a unique combination of electron-withdrawing character and steric shielding that influences both chemical reactivity in cross-coupling reactions and biological performance in drug candidates [1]. Notably, simple analogs such as 2,4-difluoroaniline have been shown to induce CYP3A4 time-dependent inhibition (TDI) in MGAT2 inhibitor programs, whereas the 4-chloro-2,6-difluoro substitution pattern significantly mitigates this DDI liability [2]. Procurement decisions based solely on structural similarity or cost without quantitative evidence of functional equivalence can compromise synthetic yields, introduce unexpected metabolic liabilities, or necessitate costly re-optimization efforts.

Positional isomer 2,4-difluoro substitution may introduce CYP3A4 TDI liability absent in the 4-chloro-2,6-difluoro pattern.
Halogen variant Replacing para-chloro with bromo or iodo alters electronic effects and cross-coupling reactivity profiles.
Analog class Non-fluorinated or mono-fluoro anilines may shift metabolic stability and scaffold performance in biological systems.

4-Chloro-2,6-Difluoroaniline Differentiation Evidence


CYP3A4 TDI Mitigation vs. 2,4-Difluoroaniline

In a medicinal chemistry optimization campaign targeting MGAT2 inhibitors, the 2,4-difluoroaniline-containing lead compound exhibited significant CYP3A4 time-dependent inhibition (TDI), a liability that risks clinical drug-drug interactions. Systematic replacement of the aniline moiety with 4-chloro-2,6-difluoroaniline significantly reduced the CYP3A4 TDI risk while maintaining target potency. The optimized compound (27c) containing the 4-chloro-2,6-difluorophenyl group demonstrated an MGAT2 IC50 of 7.8 nM with a markedly improved CYP3A4 TDI profile relative to the 2,4-difluoroaniline-based lead [1].

CYP3A4 TDI mitigation
Head-to-head
4-Cl-2,6-F pattern significantly reduced TDI risk vs. 2,4-difluoroaniline lead while maintaining MGAT2 IC50 at 7.8 nM.
Supports TDI de-risking in early-stage discovery.
In vitro CYP3A4 TDI assay; compound 27c context.
Medicinal Chemistry Drug-Drug Interaction Cytochrome P450 MGAT2 Inhibition

MGAT2 Inhibitory Potency

The 4-chloro-2,6-difluorophenyl group incorporated into an optimized N-phenylindoline-5-sulfonamide scaffold yielded compound 27c, which demonstrated potent MGAT2 inhibitory activity with an IC50 of 7.8 nM [1]. In a mouse oral fat tolerance test, compound 27c effectively and dose-dependently suppressed the elevation of plasma triacylglycerol levels after oral administration at doses of 1 and 3 mg/kg, demonstrating translation of in vitro potency to in vivo pharmacodynamic efficacy [1].

MGAT2 inhibitory potency
Class-level
IC50 = 7.8 nM; dose-dependent plasma TG suppression at 1–3 mg/kg p.o. in mouse model.
Reported target engagement and model-response context.
Mouse oral fat tolerance test; compound-specific effect.
Enzyme Inhibition Metabolic Disorders Lipid Metabolism MGAT2

Analytical Purity and Batch Consistency

Commercially available 4-chloro-2,6-difluoroaniline is supplied with documented purity specifications and batch-specific analytical verification. A representative Certificate of Analysis from Adamas (Batch P2952957) reports a GC-MS purity of 99.86%, exceeding the standard specification of ≥98%, with NMR confirmation of structural identity . Multiple commercial suppliers including Capot Chemical, Alfa Chemistry, and Fluorochem provide material with purity specifications of 97–98% (GC/HPLC) and offer supporting documentation including NMR, MSDS, HPLC, and COA upon request [1].

Purity and batch consistency
Specification review
99.86% GC-MS purity (Adamas batch P2952957); multiple suppliers at 97–98% with COA.
Batch-verified purity supports synthetic reproducibility.
Impurity reduction ~50% vs. ≥98% spec.
Quality Control GC-MS Analysis Certificate of Analysis Chemical Purity

Lipophilicity and Thermal Stability

4-Chloro-2,6-difluoroaniline exhibits a computed LogP (XLogP3) of 2.1 and a melting point range of 47–50°C, indicating moderate lipophilicity suitable for membrane permeability in drug design while maintaining solid-state handling convenience at ambient laboratory conditions [1]. Alternative LogP estimates from computational methods range from 1.58 to 2.78 across different prediction algorithms . The compound‘s boiling point of 180.9°C at 760 mmHg and density of 1.459 g/cm³ are well-characterized across multiple authoritative databases [2].

Lipophilicity and thermal profile
Class-level
XLogP3 = 2.1; mp 47–50°C; ΔLogP ~0.5–0.8 units higher than 2,6-difluoroaniline.
Moderate lipophilicity may support membrane permeability context.
Solid-state handling convenience vs. lower-melting analogs.
LogP Lipophilicity Melting Point Physicochemical Characterization

Scalable Manufacturing Supply

4-Chloro-2,6-difluoroaniline is available from commercial suppliers at production scales up to 300 kg, with documented minimum purity of 98% by GC and water content ≤0.5% [1]. Multiple vendors including Bidepharm, Fluorochem, Alfa Chemistry, and Capot Chemical maintain regular stock of this compound in quantities ranging from 250 mg to 100 g for research use and larger bulk quantities upon request, with inventory visible across UK, Europe, and China distribution centers .

Scalable supply
Data to verify
Production capacity up to 300 kg; ≥98% purity; multi-region inventory in 1–100 g research packs.
May support discovery-to-preclinical scale transition.
Supplier-stated capacity; verify lead time per region.
Process Chemistry Scale-up Supply Chain Commercial Availability

Patent-Validated Utility in Huntington's and Metabolic Programs

Patent literature establishes 4-chloro-2,6-difluoroaniline as a key intermediate in multiple therapeutic programs. WO-2021188880-A1 describes benzenesulfonamide derivatives incorporating this aniline as TRAP1 modulators, while WO-2020005877-A1 and AU-2019294482-A1 disclose heteroaryl compounds for treating Huntington’s disease that utilize this building block [1]. Additionally, JP-2020079206-A describes processes for producing fused heterocyclic compounds using this intermediate [1].

Patent-validated utility
Source review
Cited in ≥4 patent families across TRAP1 modulation, Huntington's disease, and heterocyclic synthesis programs.
Multiple independent programs support intermediate relevance.
Patent density not a direct performance metric.
TRAP1 Modulators Huntington's Disease Patent Chemistry Drug Discovery

4-Chloro-2,6-Difluoroaniline Application Scenarios


Medicinal Chemistry: CYP3A4 TDI Mitigation

In lead optimization campaigns targeting MGAT2 or related metabolic enzymes, incorporate 4-chloro-2,6-difluoroaniline as the aniline building block for sulfonamide or amide coupling reactions. This substitution pattern has been demonstrated to reduce CYP3A4 time-dependent inhibition (TDI) risk relative to 2,4-difluoroaniline-based scaffolds while maintaining nanomolar on-target potency [1]. The para-chloro substitution provides a convenient handle for further functionalization or metabolic modulation.

Process Scale-up to Multi-Kilogram Synthesis

For programs advancing from discovery to preclinical development, 4-chloro-2,6-difluoroaniline offers a reliable supply chain with established manufacturing capacity up to 300 kg [2]. The compound‘s well-characterized melting point (47–50°C) and crystalline solid state facilitate accurate handling and storage in kilogram-scale operations, while multiple commercial vendors provide batch-specific analytical documentation including GC-MS purity data exceeding 99% .

Agrochemical Intermediate for Crop Protection

The compound serves as a versatile intermediate in agrochemical synthesis, particularly for herbicides and fungicides where the 2,6-difluoro substitution pattern confers metabolic stability and the 4-chloro position enables further derivatization . The combination of fluorine atoms at ortho positions and chlorine at the para position creates a unique electronic profile that influences both target binding and environmental degradation characteristics in agrochemical applications.

Ortho-Fluorine Directed Metalation and Cross-Coupling

The 2,6-difluoro substitution pattern ortho to the amino group provides strong ortho-directing effects for metalation reactions while the electron-withdrawing fluorine atoms modulate the nucleophilicity of the aniline nitrogen [3]. This enables selective functionalization strategies such as directed ortho-metalation (DoM) followed by electrophilic trapping, or transition metal-catalyzed cross-coupling reactions at the 4-chloro position, providing orthogonal synthetic handles for building molecular complexity.

Application
Selection Property
Validation Focus
CYP3A4 TDI de-risking
Halogen substitution pattern
TDI liability review in lead series
MGAT2 pathway studies
Validated scaffold fragment
Target engagement and model-response interpretation
Process scale-up synthesis
Multi-kg supply with batch COA
Purity, water content, and impurity profiling
Agrochemical intermediate
2,6-difluoro-4-chloro electronic profile
Metabolic stability and environmental degradation screening
Directed metalation and cross-coupling
Ortho-fluorine directing effects
Regioselectivity and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,6-Difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.